molecular formula C11H22N2O2 B6952022 N-methyl-3-(oxepan-4-ylamino)butanamide

N-methyl-3-(oxepan-4-ylamino)butanamide

Cat. No.: B6952022
M. Wt: 214.30 g/mol
InChI Key: XVJKSVBUOVZWHT-UHFFFAOYSA-N
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Description

N-methyl-3-(oxepan-4-ylamino)butanamide is a synthetic butanamide derivative characterized by a methyl-substituted amine at the N-position and an oxepane (7-membered oxygen-containing heterocycle) moiety at the 3-amino position. Its structure confers unique conformational flexibility due to the oxepane ring, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-methyl-3-(oxepan-4-ylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(8-11(14)12-2)13-10-4-3-6-15-7-5-10/h9-10,13H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJKSVBUOVZWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)NC1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(oxepan-4-ylamino)butanamide typically involves the reaction of oxepane derivatives with N-methylbutanamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification processes such as distillation or crystallization are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(oxepan-4-ylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Catalysts such as palladium on carbon, and reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-3-(oxepan-4-ylamino)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-methyl-3-(oxepan-4-ylamino)butanamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Functional Group and Backbone Analysis

The butanamide backbone is a common feature among the compounds discussed in the evidence. Key differences arise in substituent groups and stereochemistry:

Compound Name Key Substituents Biological Activity/Application Reference
N-methyl-3-(oxepan-4-ylamino)butanamide Oxepan-4-ylamino, N-methyl Hypothesized PDE5/cardiovascular modulation (inferred) N/A
3-(4-Benzoylphenylamino)-3-oxopropanoic acid derivatives (e.g., Compound 5, ) Benzoylphenyl, ethyl ester Intermediate in peptide synthesis
2-Aminothiazole-based analogs () Thiazole, aryl groups PDE5 inhibition (100% for compounds 5, 10a, 11b)
Acebutolol-related impurities () Acetyl, hydroxypropoxy Pharmaceutical impurities

Key Observations :

  • The oxepane ring in the target compound provides greater conformational flexibility compared to the rigid thiazole ring in ’s PDE5 inhibitors. This may enhance binding to flexible enzyme pockets but reduce selectivity .
  • Unlike the ethyl ester and benzoylphenyl groups in ’s Compound 5, the oxepane moiety likely improves aqueous solubility due to its oxygen heteroatom .

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